molecular formula C18H19N9 B2907055 3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile CAS No. 2198769-98-9

3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile

Cat. No. B2907055
CAS RN: 2198769-98-9
M. Wt: 361.413
InChI Key: KXJGNADHDNFKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound was identified from a structure-based virtual screening made on the active site of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme considered a promising target in cancer immunotherapy . The compound has shown sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties . The compound also contains a cyclobutyl group and an azetidin-3-yl group .

Scientific Research Applications

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives have been identified as key pharmacophores in drugs like sitagliptin phosphate, which is used for the treatment of type II diabetes mellitus. The compound may serve as a potential candidate for developing new antidiabetic medications due to its structural similarity .

Anti-platelet Aggregation

These derivatives also exhibit anti-platelet aggregation properties, which could be beneficial in preventing thrombosis-related diseases. Further research could explore the efficacy of this compound in such applications .

Antifungal and Antibacterial Properties

The broad spectrum of biological activities includes antifungal and antibacterial effects. This suggests potential for developing new antimicrobial agents that could address drug-resistant strains of bacteria and fungi .

Antimalarial Activity

Given the ongoing challenge of malaria treatment, especially with drug-resistant strains, this compound’s structure could be pivotal in synthesizing new antimalarial drugs .

Antitubercular Properties

The fight against tuberculosis (TB) could benefit from the synthesis of new drugs based on this compound, considering its antitubercular activity demonstrated by related triazolo[4,3-a]pyrazine derivatives .

Anticonvulsant Effects

The compound may also hold promise for the development of novel anticonvulsant drugs, offering potential treatments for various seizure disorders .

Each of these fields presents a unique application for the compound and warrants detailed research and exploration. The structural features of triazolo[4,3-b]pyridazine derivatives make them versatile candidates for a wide range of therapeutic areas.

For further detailed information on each application, additional research and studies would be required to fully understand the potential and limitations of this compound.

MDPI - Molecules Journal

Future Directions

The compound represents a promising strategy in cancer immunotherapy, especially due to its ability to boost the immune response and work in synergy with other immunotherapeutic agents . Future research could focus on further optimizing the potency and selectivity of this compound, as well as investigating its potential applications in other therapeutic areas.

properties

IUPAC Name

3-[[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9/c1-25(18-14(9-19)20-7-8-21-18)13-10-26(11-13)16-6-5-15-22-23-17(27(15)24-16)12-3-2-4-12/h5-8,12-13H,2-4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJGNADHDNFKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=CN=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.